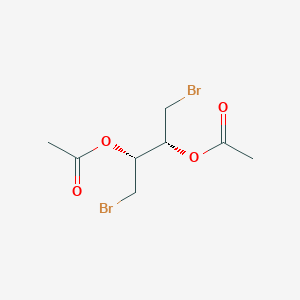
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is a chemical compound commonly used in scientific research. The compound is a reagent that is used to crosslink proteins and nucleic acids, making it an essential tool for studying the structure and function of biological molecules.
作用机制
The mechanism of action of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the formation of covalent bonds between the crosslinking reagent and the biological molecule. The crosslinking occurs between lysine or cysteine residues in proteins, or between nucleotides in nucleic acids. The crosslinking stabilizes the structure of the molecule, providing valuable insights into its function.
生化和生理效应
The biochemical and physiological effects of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane depend on the specific biological molecule being studied. In general, crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can affect the activity, stability, and conformation of the molecule. The effects of crosslinking can be studied using a variety of biochemical and biophysical techniques, including mass spectrometry, X-ray crystallography, and nuclear magnetic resonance spectroscopy.
实验室实验的优点和局限性
The advantages of using (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in lab experiments include its ability to crosslink a wide range of biological molecules, its ease of use, and its relatively low cost. However, there are also limitations to the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane. For example, the crosslinking reaction can be difficult to control, and the crosslinked molecules may be difficult to isolate and study. Additionally, the crosslinking reaction can introduce artifacts or distortions in the structure of the biological molecule being studied.
未来方向
There are many future directions for the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in scientific research. One promising area of research is the development of new crosslinking reagents that can provide even more detailed information about the structure and function of biological molecules. Another area of research is the development of new techniques for analyzing crosslinked molecules, such as advanced mass spectrometry and computational modeling. Finally, there is a need for more research on the limitations and artifacts associated with crosslinking, in order to improve the accuracy and reliability of crosslinking experiments.
合成方法
The synthesis of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the reaction of 1,4-diacetoxy-2-butene with bromine in the presence of a catalyst. The reaction produces a mixture of stereoisomers, with the (2R,3R)-stereoisomer being the most commonly used in scientific research.
科学研究应用
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is widely used in scientific research as a crosslinking reagent. The compound is used to study the structure and function of biological molecules, including proteins and nucleic acids. Crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can provide valuable information about the interactions between different parts of a molecule, as well as the overall structure of the molecule.
属性
CAS 编号 |
128730-80-3 |
|---|---|
产品名称 |
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane |
分子式 |
C8H12Br2O4 |
分子量 |
331.99 g/mol |
IUPAC 名称 |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
手性 SMILES |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
规范 SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
同义词 |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



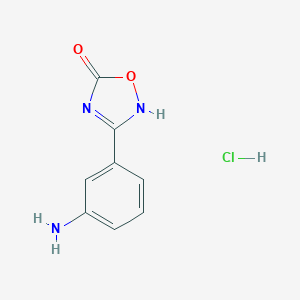
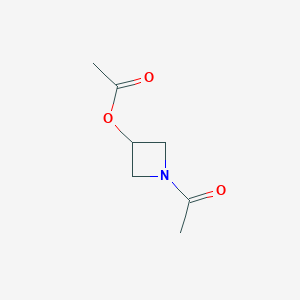
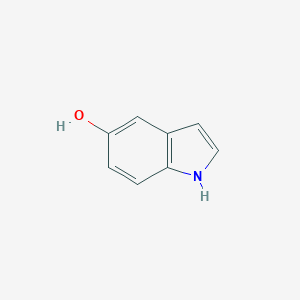
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
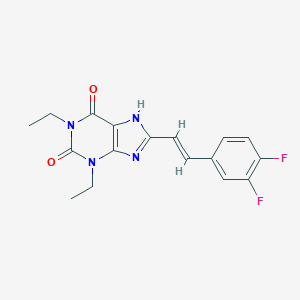
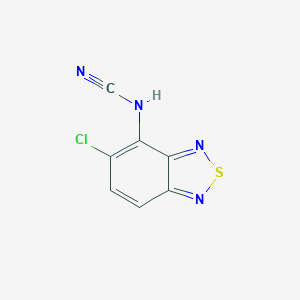
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
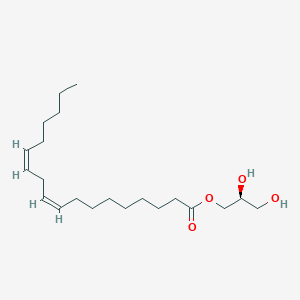
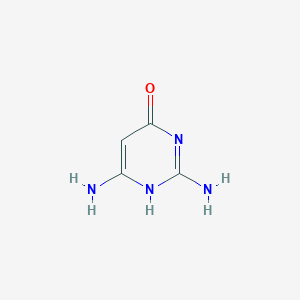
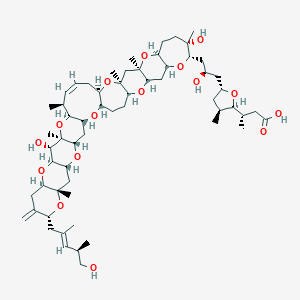
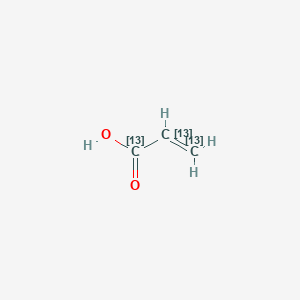
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)